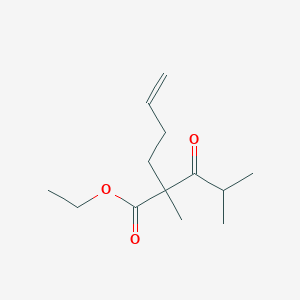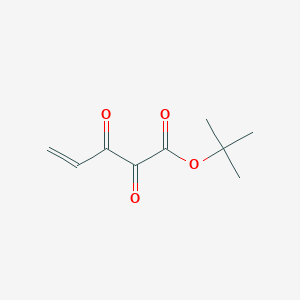
4-Pentenoic acid, 2,3-dioxo-, 1,1-dimethylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pentenoic acid, 2,3-dioxo-, 1,1-dimethylethyl ester is an organic compound with the molecular formula C9H14O4. This compound is a derivative of 4-pentenoic acid, featuring a tert-butyl ester group and two oxo groups at the 2 and 3 positions. It is known for its applications in various chemical reactions and research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2,3-dioxo-, 1,1-dimethylethyl ester typically involves the esterification of 4-pentenoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include:
Reagents: 4-pentenoic acid, tert-butyl alcohol, acid catalyst (e.g., sulfuric acid)
Conditions: Refluxing the mixture at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
化学反应分析
Types of Reactions
4-Pentenoic acid, 2,3-dioxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or diols.
Substitution: Amides or esters with different alkyl groups.
科学研究应用
4-Pentenoic acid, 2,3-dioxo-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Pentenoic acid, 2,3-dioxo-, 1,1-dimethylethyl ester involves its interaction with various molecular targets. The oxo groups can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
相似化合物的比较
Similar Compounds
4-Pentenoic acid: A simpler analog without the ester and oxo groups.
4-Pentenoic acid, 3-hydroxy-, 1,1-dimethylethyl ester: A similar compound with a hydroxyl group instead of oxo groups.
Pentanoic acid, 2,4-dioxo-, methyl ester: Another ester derivative with different substitution patterns.
Uniqueness
4-Pentenoic acid, 2,3-dioxo-, 1,1-dimethylethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both oxo groups and the tert-butyl ester group makes it a versatile compound for various applications.
属性
CAS 编号 |
117917-40-5 |
|---|---|
分子式 |
C9H12O4 |
分子量 |
184.19 g/mol |
IUPAC 名称 |
tert-butyl 2,3-dioxopent-4-enoate |
InChI |
InChI=1S/C9H12O4/c1-5-6(10)7(11)8(12)13-9(2,3)4/h5H,1H2,2-4H3 |
InChI 键 |
XPATXGOQSXUXHZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C(=O)C(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


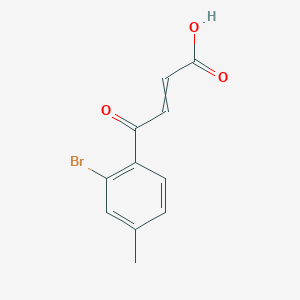
![3,4-Dihydrobenzo[g]isoquinoline](/img/structure/B14303113.png)
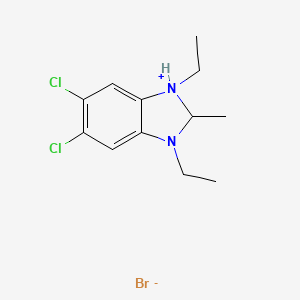
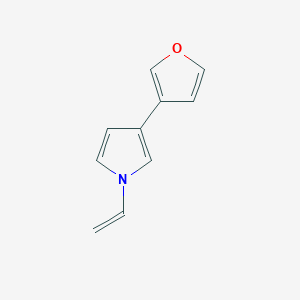
![Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane](/img/structure/B14303127.png)
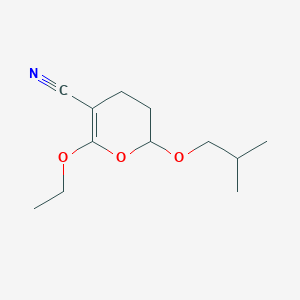
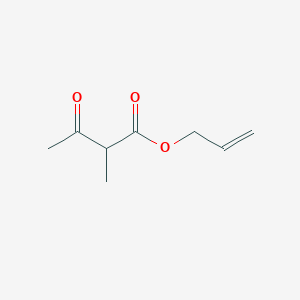
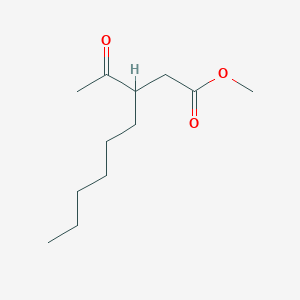
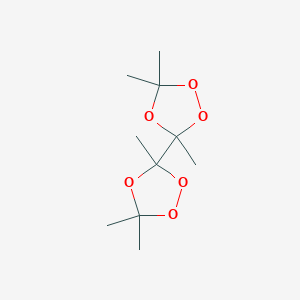
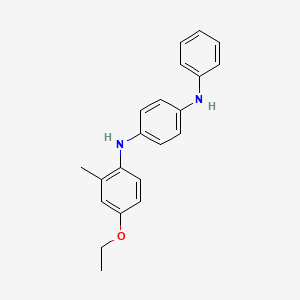
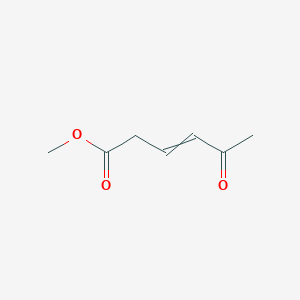
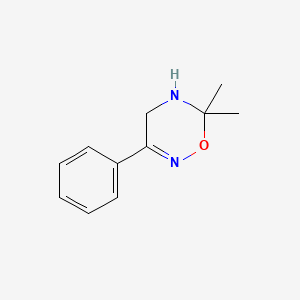
![3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol](/img/structure/B14303170.png)
